molecular formula C9H10O B162701 4-Indanol CAS No. 1641-41-4

4-Indanol

Cat. No. B162701
CAS RN: 1641-41-4
M. Wt: 134.17 g/mol
InChI Key: DPHNJPUOMLRELT-UHFFFAOYSA-N
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Description

4-Indanol is a chemical compound that is part of the indanone family, which is characterized by a fused cyclopentane and benzene ring structure. The studies on 4-Indanol and its derivatives have shown a wide range of applications, including the potential for anti-inflammatory properties and as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of 4-Indanol derivatives has been explored through various chemical reactions. For instance, the intramolecular Ritter reaction has been used to generate a tricyclic lactam with a hexahydro-4aH-indeno[1,2-b]pyridine ring system, which is a constrained analogue of non-peptide NK(1)-antagonists . Another approach involved the solvent-free grindstone chemistry to synthesize (E)-7-(arylidene)-indanone derivatives, which are environmentally friendly protocols . Additionally, antiinflammatory 4-aroyl-1-indancarboxylic acids were synthesized from 4-aroyl-1-indanones using a one-carbon homologation reaction . Other methods include the selective bromination of 4-chloro-1-indanone , intramolecular Friedel–Crafts cyclization for 1,1-dimethyl-4-indanol derivatives , and a four-step reaction involving condensation, alkaline hydrolysis, decarboxylation, and Friedel-Crafts acylation for 4-carbonitrile-1-indanone .

Molecular Structure Analysis

The molecular structure of 4-Indanol derivatives has been extensively studied using various spectroscopic and quantum chemical methods. Quantum-chemical calculations, including density functional theory, have been employed to describe the optimized molecular geometry, bond lengths, angles, and electron density distributions . X-ray diffraction analysis has been used to confirm the structure of unexpected products obtained from Friedel–Crafts reactions .

Chemical Reactions Analysis

4-Indanol derivatives undergo a variety of chemical reactions. For example, the synthesis of indanone derivatives via a Rh(III)-catalyzed reaction of α-carbonyl sulfoxonium ylides with alkenes has been reported, which involves a formal [4 + 1] cycloaddition and sequential double C-C bond formation . The synthesis of a crown ether derivative of 1,3-indandione also demonstrates the versatile reactivity of 2-acetyl-1,3-indandione .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Indanol derivatives have been characterized using analytical methods such as proton magnetic resonance (PMR) and carbon magnetic resonance (CMR) spectroscopy . The molecular electrostatic surface potential plots have been computed to understand the reactive sites better, and thermodynamic functions have been explored using theoretical calculations . The unusual synthesis and crystal structure of 4-tricyclanol, a multicyclic cage alcohol, show extended hydrophobic channels and catenated hydrogen bonding, which are unique structural features .

Scientific Research Applications

Chromatographic Behavior

  • Molecular Structure and Chromatographic Behavior : Indanols, including 4-Indanol, have been studied for their chromatographic properties on cellulose layers. The chromatographic behavior is influenced by the molecular structure, aiding in the separation of 4-Indanol from its homologues (Graham & Daly, 1970).

Antifungal Activity

  • Biocatalytic Preparation of Chloroindanol Derivatives : Enantiomerically pure chloroindanol derivatives, showing antifungal activity against the fungus Botrytis cinerea, have been prepared biocatalytically. This involves the transformation of racemic chloroindanols by B. cinerea, suggesting the fungus's use of oxidation reactions as a detoxification mechanism (Pinedo-Rivilla et al., 2020).

Biocatalysis and Drug Precursors

  • Biocatalytic Kinetic Resolution of Secondary Alcohols : A study demonstrates the use of a nanohybrid material for the kinetic resolution of secondary alcohols, including rac-indanol. Chiral indanol is a precursor intermediate for synthesizing enantiomeric drugs like Indinavir and Sertraline. The study emphasizes the thermal stability and high selectivity of this biocatalysis process (Galvão et al., 2018).

Biological Significance and Applications

  • Biological Properties of Indanol Derivatives : Indanol derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and CNS depressant activities. This review article underscores the significance of indanol in pharmacology (Kumar & Prashar, 2012).

Safety And Hazards

Safety data sheets suggest avoiding dust formation and breathing mist, gas, or vapors when handling 4-Indanol . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

Future Directions

A paper titled “Tunable catalyst-controlled syntheses of β- and γ-amino alcohols enabled by silver-catalysed nitrene transfer” discusses the potential future directions for research involving indole derivatives, including 4-Indanol . The paper suggests that the emergence of modern methods, especially those based on transition metal-catalyzed reactions, has opened up tremendous opportunities in the area of indole synthesis . The desired goal would be to utilize these modern methodologies for the identification of potent and promising agents to fight against Mycobacterium tuberculosis .

properties

IUPAC Name

2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHNJPUOMLRELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167708
Record name Indan-4-ol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Indanol

CAS RN

1641-41-4
Record name 4-Indanol
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Record name 4-Hydroxyindan
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Record name 4-Indanol
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Record name Indan-4-ol
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Record name Indan-4-ol
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Record name 4-HYDROXYINDAN
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Synthesis routes and methods I

Procedure details

4-Aminoindan (3.0 g) was added to a solution of concentrated sulphuric acid (2.4 mL) in water (15 mL). More water (15 mL) was added and the mixture cooled to 5° C. A solution of sodium nitrite (1.71 g) in water (4.5 mL) was added portionwise to the mixture while maintaining the temperature below 5° C. After addition was complete the mixture was allowed to warm to room temperature and urea (0.29 g) was added. The mixture was stirred for a further 5 minutes before being heated at 45° C. for 30 minutes. The mixture was then cooled to room temperature and extracted with ethyl acetate. The combined organic extracts were washed with 2M aqueous sodium hydroxide (2×100 mL) and these aqueous extracts were then acidified with hydrochloric acid and extracted with ethyl acetate (3×100 mL). The combined organic extracts were then washed with brine and dried (Na2SO4) before being concentrated in vacuo. The resulting crude product was chromatographed over silica gel. Elution with ethyl acetate/hexanes (1:7) gave 4-hydroxyindan as an orange oil (1.0 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.29 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Aminoindan (3.0 g) was added to a solution of concentrated sulphuric acid (2.4 mL) in water (15 mL). More water (15 mL) was added and the mixture cooled to SOC. A solution of sodium nitrite (1.71 g) in water (4.5 ml) was added portionwise to the mixture while maintaining the temperature below 5C. After addition was complete the mixture was allowed to Mann to room temperature and urea (0.29 g) was added. The mixture was stirred for a further 5 minutes before being heated at 45° C. for 30 minutes. The mixture was then cooled to room temperature and extracted with ethyl acetate. The combined organic extracts were washed with 2M aqueous sodium hydroxide (2×100 mL) and these aqueous extracts were then acidified with hydrochloric acid and extracted with ethyl acetate (3×100 mL). The combined organic extracts were then washed with brine and dried (Na2SO4) before being concentrated in vacuo. The resulting crude product was chromatographed over silica gel. Elution with ethyl acetate/hexanes (1:7) gave 4-hydroxyindan as an orange oil (1.0 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.29 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 7-hydroxyindan-1-one (6.0 g, 40 mmole) in trifluoroacetic acid (30 ml), triethylsilane (10.23 g, 87.9 mmole) was added. The mixture was refluxed for 5 hours, poured into water (200 ml) and extracted with diethyl ether (2×200 ml). The extract was washed with water. The ethereal solution was extracted with 4NNaOH (3×50 ml). The alkaline extract was washed with diethyl ether then acidified to pH1 with hydrochloric acid. The aqueous mixture was extracted with diethyl ether and the ethereal extract was washed with water and aqueous saturated sodium chloride, was dried, and the solvents evaporated to give 4-hydroxyindane as a colourless oil (4.9 g, 90%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods IV

Procedure details

4-Hydroxy-2,3-dihydro-1H-inden-1-one (W. Liu et al., Org. Lett. 2007, 9, 2915-2918) was reduced with sodium cyanoborohydride/trimethylsilyl chloride to provide 2,3-dihydro-1H-inden-4-ol. This was chlorinated with N-chlorosuccinimide to generate 7-chloro-2,3-dihydro-1H-inden-4-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium cyanoborohydride trimethylsilyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 4-hydroxy-indan-1-one (5.0 g, 33.7 mmol), sodium cyanoborohydride (6.4 g, 101.1 mmol), and zinc iodide (32.3 g, 101.1 mmol) in dichloroethane, was heated at reflux for two hours. The reaction mixture was then filtered through 50 g SiO2 while still warm, eluting further with dichloroethane. The filtrate was collected and concentrated under vacuum. The residue was added to diethyl ether and the resulting white precipitate was filtered off. The filtrate was collected and concentrated in vacuo to give 4.2 g of the title compound with purity high enough for subsequent use. 400 MHz 1H NMR (DMSO-d6) δ 9.06 (s, 1H), 6.86 (t, 1H, J=7.8 Hz), 6.59 (d, 1H, J=7.8 Hz), 6.48 (d, 1H, J=7.8 Hz), 2.75 (t, 2H, J=7.3 Hz), 2.67 (t, 2H, J=7.3 Hz), 1.92 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
32.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Indanol
Reactant of Route 2
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Reactant of Route 3
4-Indanol
Reactant of Route 4
4-Indanol
Reactant of Route 5
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Reactant of Route 6
4-Indanol

Citations

For This Compound
236
Citations
Y Wang, J Wu, P Xia - Synthetic communications, 2006 - Taylor & Francis
The synthesis of 1,1‐dimethyl‐4‐indanols (3a,b) has been achieved by intramolecular Friedel–Crafts cyclization of 2‐(3‐methyl‐2‐butenyl)phenols (5a,b) or 1‐methoxy‐2‐(3‐methyl‐2‐…
Number of citations: 20 www.tandfonline.com
LH Tagle, FR Diaz, ML Jimenez - Polymer Bulletin, 1992 - Springer
Polycarbonates, polythiocarbonates, and polyesters from 1,1,3-trimethyl-3-(4′-hydroxy-phenyl)-4-indanol were synthesized using phase transfer conditions. THe effects of several …
Number of citations: 11 link.springer.com
JS Buck, RA Cutler, FC Nachod… - Journal of the …, 1957 - ACS Publications
… Chlorination of 4-indanol with sulfuryl chloride yields 5-chloro-4-indanol and 7-chloro-4-indanol… The latter compound is reduced with Zn in HC1 to the corresponding 7-chloro-4-indanol. …
Number of citations: 6 pubs.acs.org
IM Hunsberger, D Lednicer, HS Gutowsky… - Journal of the …, 1955 - ACS Publications
… Recently, it has been shown12 that the 5-position of 4-indanol behaves as a “normal o-position.” Several authors4·13 have emphasized that the excellent work of Arnold14 and his …
Number of citations: 25 pubs.acs.org
L Kumar, D Prashar - Asian Journal of Research in …, 2012 - indianjournals.com
… Shapiro S et al [6] synthesized a series of disubstituted amino alkyl ethers of 4-indanol ie7-benzyl-4-indanol and 7Chlorobenzyl-4-indanol and disubstituted amino alkyl ethers of 5-…
Number of citations: 4 www.indianjournals.com
SL Shapiro, T Bazga, K Weinberg… - Journal of the American …, 1958 - ACS Publications
… the 7-benzyl (or chlorobenzyl)-4indanol, and the disubstituted derivative, the 5,7dibenzyl-4-indanol. A similar pattern of substitution has been establishedfor the chlorination of 4- indanol…
Number of citations: 1 pubs.acs.org
S Friedman, ML Kaufman, BD Blaustein, RE Dean… - Tetrahedron, 1965 - Elsevier
… The dehydrogenation products from 4-indanol were separated to … (II), both of which can be formed by dehydrogenation of 4-indanol … A solution of 20 g of 4-indanol in 30 ml of hexamethyl…
Number of citations: 12 www.sciencedirect.com
NC Saha, A Bhattacharjee, NG Basak… - Journal of Chemical …, 1963 - ACS Publications
… of 7-methyl-4-indanol, the methyl group in the 7 position, being para to hydroxyl, has a greater partition coefficient than 6-meth.yl-4-indanol, where the methyl group is meta with respect …
Number of citations: 16 pubs.acs.org
P Buryan, J Macák, K Walter - Collection of Czechoslovak …, 1978 - cccc.uochb.cas.cz
… 7-methyl-4-indanol was prepared from 4-methyl-7..:hydroxy-l-indanone, 6-methyl-4-indanol … used were the same as in the case of 5-methyl-4-indanol. Mp 86C, ref.mp 85'5-87·0C. …
Number of citations: 3 cccc.uochb.cas.cz
RJT Graham, J Daly - Journal of Chromatography A, 1970 - Elsevier
… The effects of molecular structure on the chromatographic hehaviour are reflected in the successful separation of 4-indanol and its lmmologues from tile g-indanol series. …
Number of citations: 4 www.sciencedirect.com

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